molecular formula C10H22O5 B029129 Tetraglyme CAS No. 143-24-8

Tetraglyme

Cat. No. B029129
Key on ui cas rn: 143-24-8
M. Wt: 222.28 g/mol
InChI Key: ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Patent
US04587203

Procedure details

In using the dioxane solvent of "H", it is preferred to develop first with dioxane alone, followed by a mixture of dioxane and alkanol and finished with alkanol alone (for example, dioxane/dioxane:methanol mixture/methanol).
[Compound]
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioxane dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[O:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH3:13]O.[O:15]1CCOC[CH2:16]1>>[CH3:13][O:7][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:1][CH2:6][CH2:5][O:4][CH2:3][CH2:2][O:15][CH3:16] |f:0.1|

Inputs

Step One
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dioxane dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Six
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCCOCCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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